N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
This compound is a derivative of benzodioxole . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide-containing compounds showed anticancer activity . The presence of di-methoxy phenyl amide derivatives in benzodioxole compounds, which refer to CA-4 structure potent anticancer agent, was related to this anticancer activity .
Synthesis Analysis
The synthesis of this compound involves the esterification reaction of 3,4-(Methy-lenedioxy) phenylacetic acid . To collect a high yield of ester, oxalyl chloride was used, which was added dropwise to methanol solvent and stirred for 30 minutes in an ice bath .
Molecular Structure Analysis
The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .
Chemical Reactions Analysis
The compound has been evaluated for its cytotoxic activity against various cancer cell lines . It showed anticancer activity, particularly against Hep3B cancer cell line .
Physical and Chemical Properties Analysis
The molecular weight of the compound is 304.32 g/mol . The elemental analysis showed C-55.25, H-3.97, N-9.21, O-21.03, S-10.54 .
Scientific Research Applications
Antidiabetic Screening
A series of compounds similar in structure to "N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" have been synthesized and evaluated for their in vitro antidiabetic activity. These compounds have been tested using the α-amylase inhibition assay, indicating potential applications in the management of diabetes through the inhibition of carbohydrate metabolism (Lalpara et al., 2021).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of such compounds in combating microbial infections. Some of these compounds demonstrated good to moderate activity against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Nematocidal Activity
Research has also explored the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which were evaluated for their nematocidal activities. Some compounds demonstrated good nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential use in developing new nematicides (Liu et al., 2022).
Antioxidant Additives for Lubricating Oils
Synthesis of thiazoles and evaluation as antioxidant additives for lubricating oils indicate potential industrial applications. These compounds could enhance the oxidative stability of lubricating oils, showcasing the versatility of similar compounds in various applications beyond biomedicine (Amer et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
These pathways play crucial roles in controlling cell proliferation and survival, and their disruption can lead to the death of cancer cells .
Result of Action
The compound has been reported to exhibit anticancer activity, with IC50 values ranging from 328 to 644 nM against certain cancer cell lines . This suggests that the compound is capable of inhibiting the growth of these cells at relatively low concentrations. The compound’s action results in cell cycle arrest and induction of apoptosis, leading to the death of cancer cells .
Future Directions
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-24-13-3-5-14(6-4-13)25-10-17-21-18(28-22-17)9-20-19(23)12-2-7-15-16(8-12)27-11-26-15/h2-8H,9-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAZTEIAMUYARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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